molecular formula C10H14OS4 B13820158 2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one

2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one

Cat. No.: B13820158
M. Wt: 278.5 g/mol
InChI Key: HOVYEFTUVNBSDO-UHFFFAOYSA-N
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Description

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a heterocyclic compound with the molecular formula C10H14S5 and a molecular weight of 294.52 g/mol . This compound is known for its unique structure, which includes a dithiole-thione core, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione typically involves the reaction of hexyl bromide with a dithiolate precursor under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The dithiole-thione core can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the compound’s ability to form coordination complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione can be compared with other dithiole-thione compounds, such as:

    1,3-Dithiolo[4,5-d][1,3]dithiole-2-thione: Lacks the hexyl group, making it less hydrophobic.

    5-Methyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: Contains a methyl group instead of a hexyl group, affecting its solubility and reactivity.

    5-Phenyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: Has a phenyl group, which introduces aromaticity and alters its electronic properties.

The uniqueness of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione lies in its hexyl group, which enhances its hydrophobicity and influences its interactions with biological membranes and other hydrophobic environments.

Properties

IUPAC Name

2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS4/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYEFTUVNBSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1SC2=C(S1)SC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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